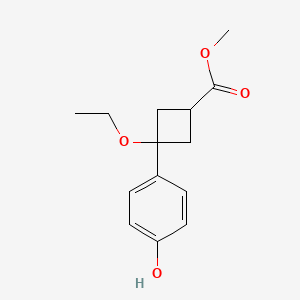![molecular formula C23H20N6OS B2978842 2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1207025-20-4](/img/structure/B2978842.png)
2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactivity of each functional group and the conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the presence of functional groups .Chemical Reactions Analysis
The reactivity of the compound would be determined by its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Characterization
Research often focuses on synthesizing and characterizing complex molecules to understand their properties and potential applications. For instance, Lahtinen et al. (2014) discussed the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were characterized by various spectroscopic methods and evaluated for their thermal properties and antimicrobial activities, highlighting the importance of structural elucidation in developing pharmaceuticals and materials science applications (Lahtinen et al., 2014).
Antimicrobial Activity
Another critical area of research is the investigation of molecules' antimicrobial properties. Mahyavanshi et al. (2011) synthesized a new series of acetamide derivatives and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. Their work underscores the ongoing search for new antimicrobial agents in the face of resistant microbial strains (Mahyavanshi et al., 2011).
Structural Analysis
Advanced structural analysis techniques enable the detailed examination of complex molecules. For example, Selvakumar and Arumugam (2019) performed a solid-state structural analysis to reveal the molecule's crystallization in a highly symmetric cubic space group. Such analyses are crucial for understanding the physical and chemical properties of novel compounds (Selvakumar & Arumugam, 2019).
Applications in Material Science
Complex molecules also find applications in material science, such as the development of new polymers or coatings with specific properties. The research by Streubel et al. (1999) on the synthesis, structures, and reactions of P-heterocycle complexes coligated by bridging units exemplifies this, illustrating the role of complex molecules in advancing materials science (Streubel et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c30-21(24-12-11-17-7-3-1-4-8-17)16-31-23-26-25-22-20-15-19(18-9-5-2-6-10-18)27-29(20)14-13-28(22)23/h1-10,13-14,19-20,22,25,27H,11-12,15-16H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYICKWQLRLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

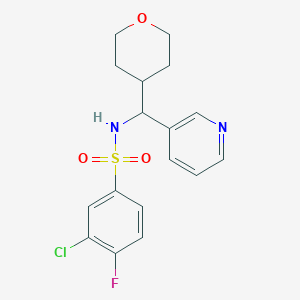
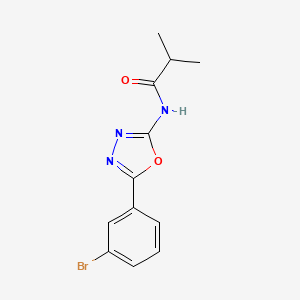
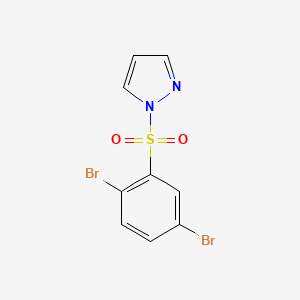
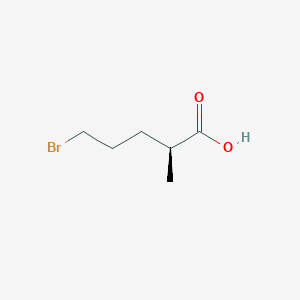
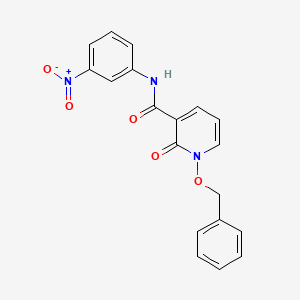
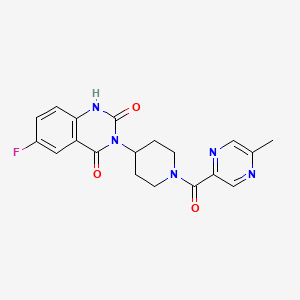
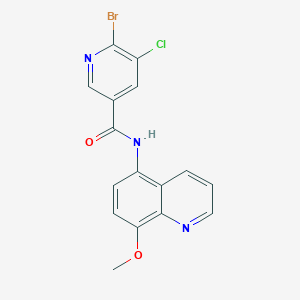


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)

